N-Methyl-L-alanyl-L-alanine
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Overview
Description
N-Methyl-L-alanyl-L-alanine is a dipeptide composed of two alanine molecules, where one of the alanine residues is N-methylatedThe molecular formula of this compound is C6H12N2O3, and it has a molecular weight of 160.17 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methyl-L-alanyl-L-alanine can be synthesized using several methods:
Reductive Amination: This method involves the reaction of an aldehyde or ketone with a primary or secondary amine in the presence of a reducing agent.
N-Methylation by Alkylation: This method involves the alkylation of L-alanine with methyl iodide in the presence of a base such as sodium hydroxide.
Reductive Ring Opening of 5-Oxazolidinones: This method involves the use of a triethylsilane/TFA mixture to open the ring structure of 5-oxazolidinones, leading to the formation of N-methylated amino acids.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using the above-mentioned methods. The choice of method depends on factors such as cost, yield, and purity requirements. The reductive amination method is commonly used due to its high yield and simplicity .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-L-alanyl-L-alanine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride.
Substitution: Various nucleophiles such as halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield primary amines .
Scientific Research Applications
N-Methyl-L-alanyl-L-alanine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-Methyl-L-alanyl-L-alanine involves its interaction with specific molecular targets and pathways. The N-methylation of the alanine residue affects the compound’s conformation, polarity, and steric demand, which in turn influences its biological activity . The compound can interact with enzymes and receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-L-alanine: Similar in structure but lacks the additional alanine residue.
L-Alanine Methyl Ester: Similar in structure but has a methyl ester group instead of the N-methyl group.
N-Methyl-L-phenylalanine: Similar in structure but has a phenyl group instead of the additional alanine residue.
Uniqueness
N-Methyl-L-alanyl-L-alanine is unique due to its dipeptide structure with N-methylation, which imparts distinct chemical and biological properties.
Properties
CAS No. |
61370-50-1 |
---|---|
Molecular Formula |
C7H14N2O3 |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-(methylamino)propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C7H14N2O3/c1-4(8-3)6(10)9-5(2)7(11)12/h4-5,8H,1-3H3,(H,9,10)(H,11,12)/t4-,5-/m0/s1 |
InChI Key |
BNOGWBQUPQZAPG-WHFBIAKZSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)O)NC |
Origin of Product |
United States |
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